![molecular formula C14H28O5S B14310597 Methyl 12-[(methanesulfonyl)oxy]dodecanoate CAS No. 110544-75-7](/img/structure/B14310597.png)
Methyl 12-[(methanesulfonyl)oxy]dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-[(methanesulfonyl)oxy]dodecanoate can be synthesized through the esterification of dodecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. The methanesulfonyl group is then introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-[(methanesulfonyl)oxy]dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl dodecanoate.
Substitution: Various substituted dodecanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 12-[(methanesulfonyl)oxy]dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 12-[(methanesulfonyl)oxy]dodecanoate involves its interaction with molecular targets through its functional groups. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, affecting their function and activity. The ester group can also undergo hydrolysis, releasing dodecanoic acid and methanol, which can further participate in biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl dodecanoate: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methyl 12-[(4-methylphenyl)sulfonyl]oxy]dodecanoate: Contains a bulkier sulfonyl group, which can affect its reactivity and interactions with biomolecules.
Uniqueness
Methyl 12-[(methanesulfonyl)oxy]dodecanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where specific functional group interactions are desired.
Properties
CAS No. |
110544-75-7 |
|---|---|
Molecular Formula |
C14H28O5S |
Molecular Weight |
308.44 g/mol |
IUPAC Name |
methyl 12-methylsulfonyloxydodecanoate |
InChI |
InChI=1S/C14H28O5S/c1-18-14(15)12-10-8-6-4-3-5-7-9-11-13-19-20(2,16)17/h3-13H2,1-2H3 |
InChI Key |
RIQRKTDBMZJFRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)

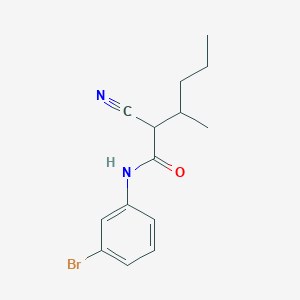
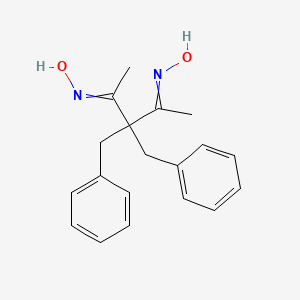
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)
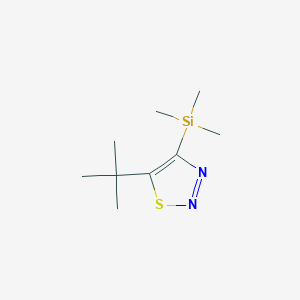
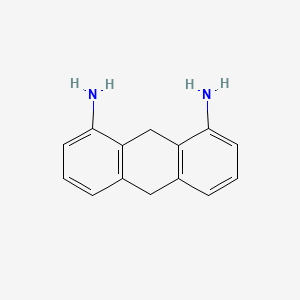

![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
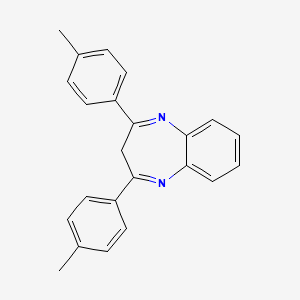
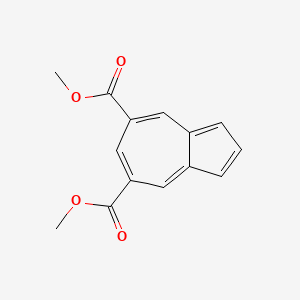
![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

